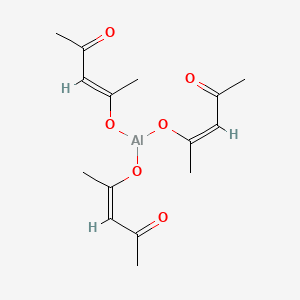
Aluminum (III) acetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminumacetylacetonate, also known as tris(acetylacetonato)aluminum, is a coordination complex with the chemical formula Al(C₅H₇O₂)₃. This compound consists of an aluminum ion coordinated to three acetylacetonate ligands. It is a white solid that is sparingly soluble in water but soluble in organic solvents. Aluminumacetylacetonate is widely used in research and industrial applications due to its stability and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminumacetylacetonate can be synthesized through the reaction of aluminum chloride (AlCl₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ]
The reaction is carried out in an organic solvent such as isopropanol or acetone, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, aluminumacetylacetonate is produced using similar methods but on a larger scale. The process involves the controlled addition of aluminum chloride to a solution of acetylacetone, followed by purification steps to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminumacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al₂O₃).
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or an oxidizing agent.
Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.
Substitution: Involves the use of ligands such as phosphines or amines under controlled conditions.
Major Products
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Aluminum metal (Al)
Substitution: Various substituted aluminum complexes depending on the ligands used.
Applications De Recherche Scientifique
Aluminumacetylacetonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of aluminumacetylacetonate involves its ability to coordinate with various substrates through its acetylacetonate ligands. This coordination facilitates catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zincacetylacetonate
- Ironacetylacetonate
- Copperacetylacetonate
- Nickelacetylacetonate
Uniqueness
Aluminumacetylacetonate is unique due to its high thermal stability and ability to form stable complexes with a wide range of ligands. This makes it particularly useful in high-temperature applications and as a precursor for aluminum-containing materials .
Propriétés
Formule moléculaire |
C15H21AlO6 |
|---|---|
Poids moléculaire |
324.30 g/mol |
Nom IUPAC |
(Z)-4-[[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxyalumanyl]oxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b4-3+;2*4-3-; |
Clé InChI |
KILURZWTCGSYRE-RKFKAVRRSA-K |
SMILES isomérique |
C/C(=C\C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
SMILES canonique |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















